6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The compound 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a fused triazolothiadiazine core with halogenated aryl substituents at positions C-3 (4-chlorophenyl) and C-6 (3-bromophenyl). This scaffold is part of a broader class of triazolothiadiazines known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The bromine and chlorine substituents influence electronic, steric, and lipophilic properties, which are critical for biological interactions .
Properties
Molecular Formula |
C16H10BrClN4S |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10BrClN4S/c17-12-3-1-2-11(8-12)14-9-23-16-20-19-15(22(16)21-14)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI Key |
UATFYDDGRDZYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in literature, including cyclocondensation reactions utilizing 4-amino-3-mercaptotriazoles with various electrophiles like phenacyl bromides. The successful synthesis of this compound has been documented in multiple studies that emphasize the importance of reaction conditions and precursor selection to yield high-purity products .
Antitumor Activity
One of the most significant aspects of this compound is its antitumor activity . Studies have demonstrated that derivatives of triazolo-thiadiazines exhibit potent antineoplastic effects against a wide range of cancer cell lines. For instance, a study conducted at the National Cancer Institute assessed the compound's efficacy against 60 different cancer cell lines, including leukemia and breast cancer cells. The results indicated that the compound could inhibit cell growth significantly, showcasing its potential as a lead structure for developing new anticancer agents .
Antioxidant Activity
In addition to its antitumor properties, this compound has also been evaluated for antioxidant activity . The DPPH free radical scavenging method was employed to assess its ability to neutralize free radicals. Compounds within this class have shown varying degrees of antioxidant activity, suggesting that structural modifications can enhance their efficacy in scavenging reactive oxygen species .
Anti-diabetic Activity
Recent research has explored the anti-diabetic potential of triazolo-thiadiazines. In vivo studies using streptozotocin-induced diabetic rat models revealed that certain derivatives significantly reduced blood glucose levels. The mechanism is thought to involve the modulation of insulin signaling pathways . This dual action—both antitumor and anti-diabetic—highlights the versatility of this compound class in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazines. Variations in substituents on the phenyl rings significantly influence both antitumor and antioxidant activities. For example:
- Bromination at specific positions enhances lipophilicity and cellular uptake.
- Chlorination appears to improve selectivity towards cancer cells while reducing toxicity to normal cells .
Case Studies
Several case studies illustrate the compound's potential:
- A study on a series of derivatives demonstrated that introducing different alkyl groups at specific positions increased anticancer activity against MDA-MB-468 breast cancer cells .
- Another investigation highlighted a derivative with an IC50 value indicating potent antioxidant activity along with significant glucose-lowering effects in diabetic models .
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that derivatives of triazolo-thiadiazine compounds exhibit promising antitumor activity . For instance, derivatives similar to the compound have been tested against multiple cancer cell lines such as leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The National Cancer Institute has conducted extensive screenings revealing that these compounds can inhibit tumor growth effectively.
Case Study: Anticancer Activity
A study focused on 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The research utilized the sulforhodamine B assay to evaluate the mitotic activity of these compounds. Results indicated that certain modifications to the phenyl groups enhanced antitumor efficacy significantly against breast cancer cells (MDA-MB-468) .
Antiviral Properties
In addition to antitumor activity, some triazolo-thiadiazine derivatives have shown antiviral properties . The structural variations within these compounds can lead to differing biological activities. For example, certain structural configurations have been linked to the inhibition of viral replication mechanisms.
Case Study: Antiviral Activity
Research involving synthesized triazolo-thiadiazines revealed their potential as antiviral agents. Compounds were screened for their ability to inhibit viral replication in vitro. Subtle modifications to the phenyl moieties allowed for tuning of biological properties towards improved antiviral efficacy .
Synthesis and Structure-Activity Relationship
The synthesis of 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step synthetic routes starting from readily available precursors. The structure-activity relationship (SAR) studies are vital in understanding how modifications to the core structure influence biological activity.
Table: Summary of Biological Activities
Chemical Reactions Analysis
Structural Characterization
The compound’s heterocyclic core and substituents are analyzed via:
a. Spectroscopic Techniques
-
1H/13C NMR : Identifies aromatic protons and substituent positions (e.g., δ 7.67–8.13 ppm for chlorophenyl groups) .
-
FTIR : Confirms functional groups (e.g., C-Br, C-Cl stretches).
-
X-ray Crystallography : Reveals planar triazole rings and twist-boat thiadiazine conformations, with dihedral angles (e.g., 17.5° between thiazolyl and bromophenyl rings) .
b. Physical Properties
-
Melting Point : 279–281°C.
-
Solubility : Soluble in dimethylformamide, limited aqueous solubility.
Chemical Reactivity
The compound exhibits reactivity influenced by its halogen substituents and heterocyclic system:
a. Nucleophilic Substitution
-
Bromine/Chlorine Displacement : Halogens act as leaving groups, enabling reactions with nucleophiles (e.g., amines, thiols) at para positions.
-
Steric Effects : Bulky substituents reduce reactivity at adjacent sites.
b. Electrophilic Aromatic Substitution
-
Triazole Ring Reactivity : Electron-rich heterocycles facilitate electrophilic attacks, particularly at positions adjacent to sulfur/nitrogen atoms.
c. Metal-Catalyzed Reactions
-
Cross-Coupling : Potential for Suzuki/Mitsunobu reactions at halogen sites to introduce new substituents.
Reaction Mechanisms and Kinetics
a. Cyclization Pathways
-
Thiadiazine Formation : Involves intramolecular S-N bond formation, driven by thiol groups in precursors .
-
Kinetic vs. Thermodynamic Control : Reaction conditions (e.g., reflux temperature) favor thermodynamically stable products.
b. Substituent Effects
-
Electronic Influence : Electron-withdrawing groups (e.g., Cl) deactivate aromatic rings, reducing reactivity.
-
Steric Hindrance : Bulky substituents (e.g., 3-bromophenyl) hinder approach of reactants.
Comparison with Analogous Compounds
| Compound | Substituents | Key Reactivity Features | Source |
|---|---|---|---|
| 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-triazolo-thiadiazine | Cl, methoxy | Similar halogen reactivity but reduced steric hindrance | |
| 6-(p-nitrophenyl)-3-(2-methylphenyl)-7H-triazolo-thiadiazine | Nitro | Enhanced electrophilic substitution due to nitro groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at C-3 and C-6 Positions
Halogenated Aryl Groups
Target Compound :
- C-3 : 4-Chlorophenyl (electron-withdrawing, enhances polarity).
- C-6 : 3-Bromophenyl (bulky, increases lipophilicity).
- Impact : The meta-bromo (C-6) and para-chloro (C-3) positions may optimize steric and electronic interactions with target proteins, though para-substituted analogs often show superior activity in SAR studies .
Structural Analogs with Varied Halogens
- 3-(3-Bromophenyl)-6-(o-Tolyloxymethyl) (): Core: Triazolothiadiazole (vs. thiadiazine in the target). Activity: Displayed cholinesterase and monoamine oxidase inhibition, suggesting core modifications influence target selectivity .
Anticancer Activity
Antimicrobial Activity
Key Research Findings and Trends
Para-Substitution Superiority : Compounds with para-halogenation (e.g., 4-ClPh at C-6) consistently show higher anticancer activity than meta-substituted analogs .
Electron-Donating Groups : Methoxy or trimethoxy substitutions at C-3 enhance interactions with tubulin or enzymes, as seen in compound 5a .
Antimicrobial Potency : Electron-withdrawing groups (e.g., Cl, Br) improve membrane penetration, but methoxy groups may offer better selectivity .
Preparation Methods
Route A: Cyclocondensation with α-Bromoacetophenones
This method involves reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1) with α-bromo-3-bromoacetophenone (2) under basic or acidic conditions. The triazole-thiol (1) is synthesized from 4-chlorobenzohydrazide through sequential treatment with carbon disulfide (CS₂) and hydrazine hydrate. The α-bromoacetophenone (2) is prepared via bromination of 3-bromoacetophenone using CuBr₂ in chloroform. Cyclocondensation proceeds in ethanol under reflux, yielding the triazolothiadiazine core with simultaneous incorporation of the aryl substituents.
Route B: One-Pot Tandem Cyclization
An alternative approach employs a one-pot reaction where 4-chlorobenzohydrazide is sequentially treated with CS₂, hydrazine, and α-bromo-3-bromoacetophenone in the presence of p-toluenesulfonic acid (p-TsOH). This solvent-free method reduces reaction time and improves yield (82–89%) by avoiding intermediate isolation.
Detailed Preparation Methods
Synthesis of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol (1)
Procedure :
-
Formation of 4-Chlorobenzohydrazide : 4-Chlorobenzoic acid (10 mmol) is refluxed with excess methanol and concentrated H₂SO₄ (3 drops) for 6 hours. The product, methyl 4-chlorobenzoate, is isolated by distillation.
-
Hydrazide Formation : Methyl 4-chlorobenzoate is treated with 80% hydrazine hydrate in methanol under microwave irradiation (250 W, 70°C) for 1 hour to yield 4-chlorobenzohydrazide.
-
Dithiocarbazinate Intermediate : The hydrazide reacts with CS₂ and KOH in methanol at room temperature for 4 hours, forming potassium dithiocarbazinate.
-
Cyclization to Triazole-Thiol : The dithiocarbazinate is treated with hydrazine hydrate (80%) in ethanol under reflux for 8 hours, affording (1) as a white solid (mp 190–192°C).
Characterization Data :
Synthesis of α-Bromo-3-Bromoacetophenone (2)
Procedure :
3-Bromoacetophenone (10 mmol) is dissolved in chloroform/ethyl acetate (1:1) and treated with CuBr₂ (12 mmol) under reflux for 3 hours. The mixture is cooled, filtered, and concentrated to yield (2) as a crystalline solid (mp 98–100°C).
Characterization Data :
Cyclocondensation to Form Target Compound
Procedure :
A mixture of (1) (2 mmol), (2) (2 mmol), and p-TsOH (0.1 mmol) in ethanol (20 mL) is refluxed for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is cooled, poured into ice water, and neutralized with NH₄OH. The precipitate is filtered and recrystallized from ethanol to afford the title compound as pale-yellow crystals (mp 214–216°C).
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Catalyst | p-TsOH | 89 |
| Temperature | Reflux | 87 |
| Time | 12 hours | 85 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thiol group in (1) on the α-carbon of (2) , followed by intramolecular cyclization with the adjacent amino group (Figure 1). The regioselectivity arises from the preferential formation of a six-membered transition state, directing the 4-chlorophenyl group to position 3 and the 3-bromophenyl group to position 6.
Figure 1 : Proposed mechanism for cyclocondensation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the twist-boat conformation of the thiadiazine ring and dihedral angles between aryl substituents (29.1°).
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Yield (%) | 85 | 89 |
| Purity | 98% (HPLC) | 99% (HPLC) |
| Reaction Time | 12 hours | 8 hours |
| Scalability | Multi-gram | Gram-scale |
Route B offers superior yield and shorter reaction time, making it preferable for laboratory-scale synthesis .
Q & A
Q. What are the common synthetic routes for 6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The compound is synthesized via multi-step reactions starting from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Key steps include:
- Condensation with substituted phenacyl bromides or aromatic carboxylic acids in the presence of KOH .
- Cyclization under reflux conditions using polar aprotic solvents (e.g., ethanol or DMF) . Example: Reaction of 4-amino-5-(2-alkoxyphenyl)-4H-triazole-3-thiol with 3-bromophenacyl bromide yields the triazolothiadiazine core .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Monoclinic crystal system parameters (e.g., ) and bond-length validation against standard data .
- Spectroscopic methods :
- : Aromatic proton signals at δ 7.2–7.8 ppm and methylene protons near δ 3.9–4.0 ppm .
- : Carbonyl/aromatic carbons at δ 140–160 ppm .
Q. What in vitro assays are used for preliminary biological activity screening?
- Antimicrobial activity : Agar diffusion/broth microdilution against pathogens like S. aureus and E. coli .
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated .
- Enzyme inhibition : PDE4 isoform selectivity assessed via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How does substitution at the 3- and 6-positions influence biological activity?
- 3-Position : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance PDE4 inhibition by stabilizing ligand-receptor interactions .
- 6-Position : Bulky substituents (e.g., 3-bromophenyl) improve tubulin binding by increasing hydrophobic interactions . SAR studies show that para-chloro substitution on the 3-phenyl ring increases anticancer potency by 3-fold compared to unsubstituted analogs .
Q. What mechanistic insights explain its antitubulin activity?
- Microtubule disruption : Competitive inhibition of colchicine-binding sites, validated via:
- Molecular docking (e.g., binding energy = −9.2 kcal/mol with β-tubulin) .
- Immunofluorescence microscopy showing mitotic arrest in HeLa cells .
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage confirmed via Western blot .
Q. How is PDE4 isoform selectivity evaluated?
- Enzymatic profiling : IC determination across 21 PDE isoforms (e.g., PDE4A: IC = 2 nM vs. PDE3B: IC > 10,000 nM) .
- Molecular dynamics simulations : Hydrogen bonding with Gln and hydrophobic interactions with Phe in PDE4A’s catalytic pocket .
Q. How can contradictory activity data across studies be resolved?
- Experimental variables : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231), assay protocols (MTT vs. SRB), or solvent systems (DMSO concentration) may alter results .
- Structural analogs : Compare substituent effects; e.g., 3-(4-chlorophenyl) derivatives show higher consistency in antimicrobial activity than 3-methyl analogs .
Methodological Challenges
Q. What strategies optimize synthetic yield during cyclization?
- Catalyst selection : KOH or triethylamine improves cyclization efficiency by deprotonating thiol intermediates .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation) .
Q. How are tautomeric forms characterized in solution?
- UV-Vis spectroscopy : pH-dependent absorbance shifts (e.g., λ = 320 nm at pH 7 vs. 340 nm at pH 2) .
- Hammett analysis : Linear correlation () between pKa and substituent σ constants confirms tautomeric equilibrium .
Q. What in vivo models validate its therapeutic potential?
- Xenograft models : Tumor volume reduction (e.g., 60% in A549 NSCLC mice) at 50 mg/kg/day .
- Toxicokinetics : Plasma half-life () and bioavailability assessed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
